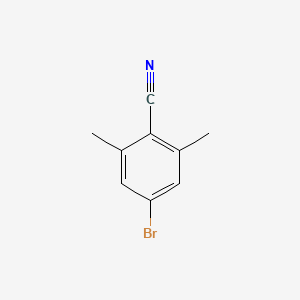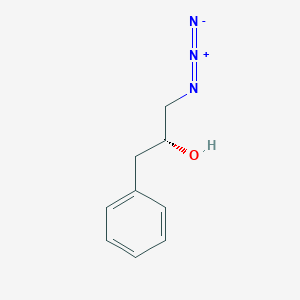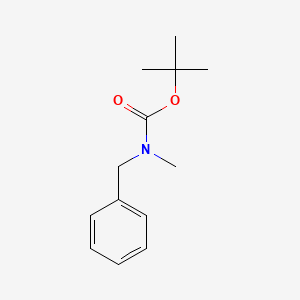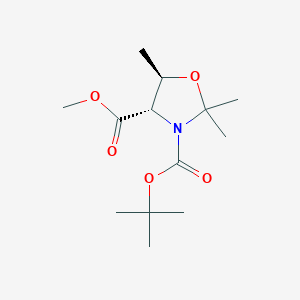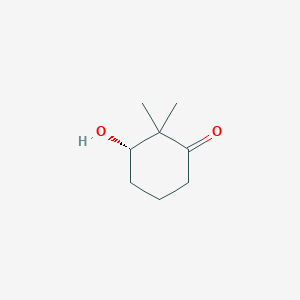
(S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone
Übersicht
Beschreibung
(S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone is a chiral compound that has been synthesized through the reduction of 2,2-dimethylcyclohexane-1,3-dione using Baker's yeast. This process is an example of an enzymatic reaction that results in the formation of a product with enantiomeric purity, which can be assayed by NMR analysis of mosher esters .
Synthesis Analysis
The synthesis of (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone is achieved by the yeast reduction of its dione precursor. The use of Baker's yeast in this context is significant as it suggests a biocatalytic approach to the synthesis, which can be advantageous for producing enantiomerically pure substances. This method falls under the category of green chemistry due to its use of a biological catalyst and potentially mild reaction conditions .
Molecular Structure Analysis
While the specific molecular structure of (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone is not detailed in the provided papers, related compounds have been studied. For instance, the molecular and crystal structures of a 4'-hydroxy derivative of a similar cyclohexanone have been determined by X-ray diffraction analysis, revealing an asymmetric chair conformation of the cyclohexanone ring. This suggests that (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone may also exhibit a chair conformation, which is typical for cyclohexanone derivatives .
Chemical Reactions Analysis
The enzymatic reduction that leads to the formation of (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone is a type of reductive alkylation. This reaction is part of a broader class of chemical reactions involving alkylation, which can be used to modify the structure of cyclohexanone derivatives. The synthesis of related compounds, such as 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives, involves condensation reactions catalyzed by urea under ultrasound, indicating that cyclohexanone derivatives can participate in a variety of chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone are not explicitly discussed in the provided papers. However, the properties of cyclohexanone derivatives can generally be inferred based on their molecular structure. For example, the presence of hydroxy and ketone functional groups can lead to the formation of hydrogen bonds, as observed in the crystal structure of related compounds. These interactions can influence the compound's solubility, boiling point, and melting point. Additionally, the chiral nature of (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone implies that it may exhibit optical activity, which can be analyzed using techniques such as polarimetry .
Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
This application falls under the field of Sports Medicine and Doping Control .
Summary of the Application
“(S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone” is used in the study of metabolite patterns of the carbonic anhydrase inhibitors Brinzolamide and Dorzolamide, which are prohibited in sports after systemic administration .
Methods of Application
The in-vivo metabolism of Brinzolamide and Dorzolamide after ophthalmic (eye drop) and systemic (oral) administration to pigs is evaluated with special focus on the characteristic application route derived metabolism . The metabolite pattern of Brinzolamide and Dorzolamide is evaluated and compared to samples obtained from patients that therapeutically apply either Brinzolamide or Dorzolamide as ophthalmic preparations .
Results or Outcomes
Preliminary results showed that the metabolism of Brinzolamide and Dorzolamide differs for the different application routes . These substances (together with their metabolites) are enriched in the red blood cells, with a resulting half-life of several weeks after administration .
Application in Synthesis of (S)-2-Hydroxy-β-ionone
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
“(S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone” is used as the chiral starting material in the synthesis of (S)-2-Hydroxy-β-ionone .
Methods of Application
(S)-2-Hydroxy-β-ionone of 96% e.e. was synthesized from (S)-3-hydroxy-2,2-dimethyl cyclohexanone, which was easily obtained by the baker’s yeast reduction of 2,2-dimethylcyclohexane-l,3-dione .
Results or Outcomes
The synthesis resulted in (S)-2-Hydroxy-β-ionone of 96% e.e .
Safety And Hazards
This involves understanding the risks associated with handling the compound, including toxicity, flammability, and environmental impact.
Zukünftige Richtungen
This could involve potential applications of the compound, areas for further research, or possible modifications to its structure to enhance its properties or reduce its hazards.
Eigenschaften
IUPAC Name |
(3S)-3-hydroxy-2,2-dimethylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-8(2)6(9)4-3-5-7(8)10/h6,9H,3-5H2,1-2H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGFJLNBFXFQGX-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCCC1=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](CCCC1=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452017 | |
| Record name | (3S)-3-Hydroxy-2,2-dimethylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone | |
CAS RN |
87655-21-8 | |
| Record name | (3S)-3-Hydroxy-2,2-dimethylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




